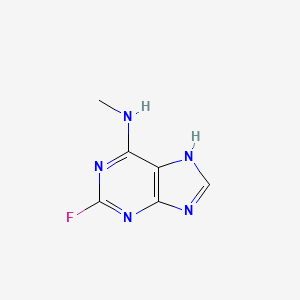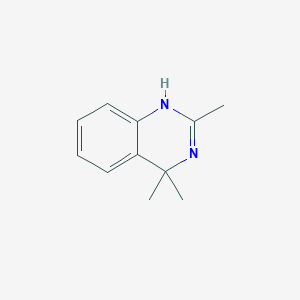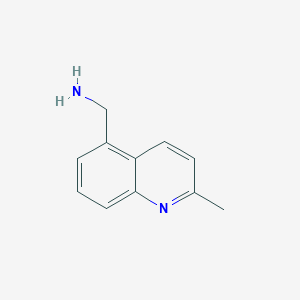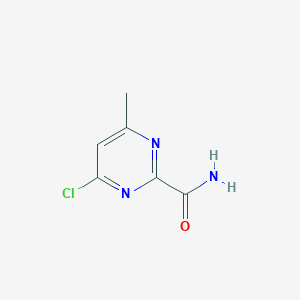
2-Fluoro-N-methyl-1H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-methyl-1H-purin-6-amine is a fluorinated purine derivative with the molecular formula C6H6FN5.
Vorbereitungsmethoden
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . This method, while effective, often requires protection of the purine N-9 position to simplify purification and improve yields. Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.
Analyse Chemischer Reaktionen
2-Fluoro-N-methyl-1H-purin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom at the 2-position significantly influences the reactivity of the compound. For instance, the 6-chloro substituent can be selectively reacted with alkyl and aryl amides using Buchwald palladium-catalyzed conditions, followed by amine displacement of the 2-fluoro group . Common reagents used in these reactions include palladium catalysts, fluoroboric acid, and various amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-methyl-1H-purin-6-amine has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other fluorinated purine derivatives. In biology and medicine, fluorinated purines are studied for their potential as antiviral and anticancer agents due to their ability to interfere with nucleic acid metabolism . Additionally, the incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of purine-based drugs, making them more effective therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-methyl-1H-purin-6-amine involves its interaction with various molecular targets and pathways. The fluorine atom at the 2-position can influence the compound’s binding affinity to enzymes and receptors involved in nucleic acid metabolism. This can result in the inhibition of DNA and RNA synthesis, leading to antiviral and anticancer effects . The specific molecular targets and pathways involved depend on the biological context and the specific fluorinated purine derivative being studied.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-N-methyl-1H-purin-6-amine can be compared with other fluorinated purine derivatives, such as 2-fluoroadenine and 2-fluoro-7H-purin-6-amine . These compounds share similar structural features but differ in the position and nature of the fluorine substitution. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound for various applications. Other similar compounds include 6-(2-fluorobenzylamino)purine and 6-(2-fluorobenzylamino)pyrine .
Conclusion
This compound is a versatile and valuable compound with significant potential in various scientific fields. Its unique chemical properties, reactivity, and biological activity make it an important subject of study for researchers in chemistry, biology, and medicine. Further research and development of this compound and its derivatives may lead to new therapeutic agents and advanced materials with enhanced properties.
Eigenschaften
Molekularformel |
C6H6FN5 |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
2-fluoro-N-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C6H6FN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
RBUIAQROSMQKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC2=C1NC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)

![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)
![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)




![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)

![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)
